Dimethomorph

Description

Contextualization of Dimethomorph (B118703) within the Fungicide Landscape

This compound is a systemic fungicide specifically targeting Oomycetes, a class of destructive plant pathogens often referred to as water molds. fao.orgpomais.com It is classified as a cinnamic acid amide (CAA) fungicide and belongs to Group 40 of the Fungicide Resistance Action Committee (FRAC) classification. fao.orgbasf.comcdms.net This classification highlights its distinct mode of action, which involves the disruption of fungal cell wall biosynthesis. fao.orgbasf.com This mechanism provides a crucial advantage in managing pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew), which can cause significant crop devastation. fao.orgkingelong.com.vn

As a morpholine (B109124) derivative, this compound exhibits protectant, curative, and antisporulant activities, allowing it to both prevent and treat infections while also inhibiting the spread of fungal spores. fao.orgbasf.comkingelong.com.vn Its systemic properties enable it to be absorbed and translocated within the plant, offering protection to new growth. pomais.combasf.com This makes it a valuable component in integrated pest management (IPM) programs, often used in rotation or combination with other fungicides to mitigate the development of resistance. pomais.comapvma.gov.aucanada.caagropages.com

Historical Development and Significance in Agricultural Mycology

This compound was developed by Shell Research Limited in the late 1980s and later became a key product for BASF. apsnet.org Its introduction marked a significant advancement in the control of Oomycete diseases, which were historically challenging to manage. The development of this compound provided a novel mode of action at a time when resistance to existing fungicides was a growing concern. apvma.gov.auapsnet.org

The primary significance of this compound in agricultural mycology is its specific and high efficacy against Oomycetes. unibo.it These pathogens are phylogenetically different from true fungi, rendering many traditional fungicides ineffective. unibo.it this compound's ability to inhibit cell wall formation in these organisms provided a much-needed tool for protecting vital crops such as potatoes, tomatoes, and grapes from devastating diseases. pomais.comkingelong.com.vnepa.gov Its unique mechanism also established it as an important rotational partner in fungicide programs to preserve the effectiveness of other chemical classes. canada.caagropages.compurdue.edu

Isomeric Considerations: E and Z Isomers in Research Focus

This compound is a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer, typically present in roughly equal proportions in the commercial product. fao.orgwho.int Research has demonstrated that the fungicidal activity is primarily associated with the (Z)-isomer. who.intfao.orgnih.gov However, due to the rapid interconversion of the isomers in the presence of light, the practical fungicidal performance of the mixture is effective. fao.orgnih.gov

The distinct biological activities of the E and Z isomers have been a significant area of scientific investigation. Studies have focused on the stereoselective synthesis of the more active (Z)-isomer to potentially enhance efficacy. nih.gov Furthermore, research into the environmental fate of this compound has shown that the degradation and transformation of the isomers can be stereoselective. For instance, in soil, the E:Z isomer ratio can shift over time, indicating different degradation rates for each isomer. apvma.gov.auresearchgate.netnih.gov Understanding the individual behavior of these isomers is critical for optimizing the performance and assessing the environmental profile of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

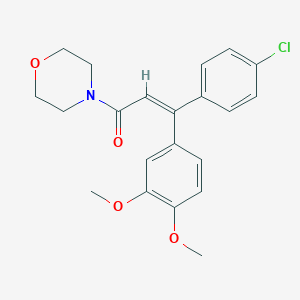

(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBTYORWCCMPQP-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017883 | |

| Record name | (Z)-Dimethomorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] | |

| Record name | Dimethomorph | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1318 kg/cu m (20 °C) | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |

| Record name | Dimethomorph | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to grey crystalline powder | |

CAS No. |

113210-98-3, 110488-70-5 | |

| Record name | Dimethomorph Z | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113210-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethomorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110488705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethomorph, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113210983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Dimethomorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOMORPH, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37V7980RBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-148 °C, MP: 125-149 °C | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Insights into Dimethomorph Action

Elucidation of Fungal Cell Wall Disruption

Dimethomorph's primary mechanism of action involves the inhibition of cell wall biosynthesis in oomycetes. albaugh.comaceagrochem.com This interference with the formation of the cell wall is a key factor in its fungicidal effects. pomais.comelsevier.es Unlike many other fungicides that target processes like respiration or the synthesis of lipids, proteins, or nucleic acids, This compound (B118703) specifically disrupts the structural integrity of the oomycete cell. elsevier.es

Specificity towards Oomycete Cell Wall Biogenesis

The cell walls of oomycetes are biochemically distinct from those of true fungi, primarily composed of β-1,3-glucans and cellulose (B213188) rather than chitin. This unique composition makes them insensitive to many conventional fungicides. elsevier.es this compound, however, is highly effective due to its specific action on a crucial component of oomycete cell wall synthesis. elsevier.es It is classified as a Carboxylic Acid Amide (CAA) fungicide, a group known to inhibit cellulose synthesis. frac.info The proposed target is cellulose synthase, an enzyme essential for the production of cellulose microfibrils that provide structural support to the cell wall. albaugh.comfrac.info Specifically, research points to the PiCesA3 gene, which is involved in cellulose synthesis, as a key site of action. frac.info This targeted disruption of cellulose biogenesis leads to a weakened cell wall, ultimately causing cell lysis and death. cabidigitallibrary.org

Inhibition of Key Developmental Stages

This compound's interference with cell wall formation has profound effects on several critical stages of the oomycete life cycle, which are heavily dependent on the integrity of the cell wall. apsnet.org

This compound effectively inhibits the mycelial growth of various oomycete pathogens. apsnet.orgresearchgate.netresearchgate.net Mycelia are the vegetative, thread-like structures (hyphae) that constitute the main body of the organism and are responsible for nutrient absorption and colonization of the host plant. By disrupting cell wall synthesis, this compound prevents the normal extension and development of these hyphae. apsnet.org Studies have shown that even at low concentrations, this compound can significantly reduce mycelial growth in vitro. For instance, in Phytophthora infestans, the causal agent of late blight, 90% inhibition of mycelial growth was observed at a concentration of 0.3 µg/ml. apsnet.org Similarly, in Pseudoperonospora cubensis, the pathogen causing downy mildew on cucumber, a concentration of 2 mg L−1 was sufficient to inhibit mycelial growth on leaf disks. researchgate.nettind.io The inhibition of mycelial growth is a critical factor in the curative action of this compound, as it halts the progression of the disease within the plant tissue. apsnet.orgresearchgate.net

Sporangia are structures that produce and contain spores, playing a crucial role in the asexual reproduction and rapid spread of oomycete diseases. This compound demonstrates potent antisporulant activity, significantly reducing the production of sporangia. apsnet.orgresearchgate.net This effect is observed even when the fungicide is applied to established lesions, suggesting that the synthesis of sporangial walls is highly sensitive to this compound. apsnet.org In Phytophthora infestans and Pseudoperonospora cubensis, this compound diminished sporulation when applied to already infected tissues. apsnet.org For P. cubensis, a concentration of 2 mg L−1 was enough to inhibit sporangial production on leaf disks, while 25 mg L−1 was required on detached leaves. researchgate.nettind.io By suppressing sporangial production, this compound curtails the pathogen's ability to generate new inoculum, thereby limiting the secondary spread of the disease. apsnet.org

Oomycetes produce motile zoospores that can swim in water films to find new infection sites. Upon locating a suitable host surface, these zoospores undergo encystment, shedding their flagella and forming a cell wall to become a cystospore. This cystospore then germinates, producing a germ tube that penetrates the host tissue. mdpi.com this compound is highly effective at disrupting these early stages of infection. apsnet.orgmdpi.comresearchgate.net While it does not affect the release of zoospores from sporangia, it strongly inhibits zoospore encystment and the subsequent germination of cystospores. apsnet.orgresearchgate.netresearchgate.net In studies with Phytophthora infestans, 90% inhibition of cystospore formation from zoospores was achieved at a concentration of 0.06 µg/ml. apsnet.org The germination of these cystospores was also severely impaired, with almost no germ tube formation at concentrations of 0.03 µg/ml and above. apsnet.org This disruption is directly linked to the inhibition of cell wall formation during the encystment process, leading to lysis of the encysting zoospores. cabidigitallibrary.org

Comparative Analysis of Biochemical Targets within Oomycetes

This compound is part of the Carboxylic Acid Amides (CAA) group of fungicides, which also includes compounds like iprovalicarb, benthiavalicarb, and mandipropamid. frac.info These fungicides share a common mode of action, targeting cellulose synthesis in oomycetes. frac.info Cross-resistance studies have shown that isolates of Plasmopara viticola with reduced sensitivity to this compound also exhibit resistance to other CAA fungicides, suggesting they act on the same biochemical pathway. frac.infocabidigitallibrary.org

The primary biochemical target of CAA fungicides, including this compound, is believed to be cellulose synthase , an enzyme encoded by the CesA gene family. albaugh.comfrac.infounibo.it In oomycetes, multiple CesA genes have been identified. unibo.it Research on mandipropamid, another CAA fungicide, has pinpointed mutations in the PiCesA3 gene of Phytophthora infestans that confer resistance. frac.info This provides strong evidence that cellulose synthase is the direct target. While this compound and other CAA fungicides share this target, there may be subtle differences in their binding sites or affinity for the enzyme. apsnet.org For example, some mutants of Phytophthora melonis resistant to flumorph (B1672888) (another CAA) showed lower levels of resistance to this compound, indicating potential variations in their interaction with the target protein. apsnet.org

It is important to note that while the primary target is cellulose synthase, the fungicidal activity of this compound is specific to the (Z)-isomer. However, due to rapid interconversion between the (E)- and (Z)-isomers in the presence of light, this does not confer a practical advantage of one isomer over the other. nih.govalbaugh.com

Table 1: Effect of this compound on Different Developmental Stages of Oomycetes

| Developmental Stage | Pathogen | Observed Effect | Concentration | Reference |

|---|---|---|---|---|

| Mycelial Growth | Phytophthora infestans | 90% inhibition | 0.3 µg/ml | apsnet.org |

| Pseudoperonospora cubensis | Inhibition | 2 mg L⁻¹ | researchgate.nettind.io | |

| Sporangial Production | Phytophthora infestans | Reduced sporulation | - | apsnet.org |

| Pseudoperonospora cubensis | Inhibition | 2 mg L⁻¹ | researchgate.nettind.io | |

| Zoospore Encystment | Phytophthora infestans | 90% inhibition | 0.06 µg/ml | apsnet.org |

| Cystospore Germination | Phytophthora infestans | No germination | 0.06 µg/ml | apsnet.org |

| Lysis of Zoospores | Pseudoperonospora cubensis | Lysis | 5 mg L⁻¹ | researchgate.nettind.io |

Fungicidal Efficacy and Application Science

Spectrum of Activity against Oomycete Plant Pathogens

Dimethomorph (B118703) is specifically effective against oomycete pathogens of the Peronosporaceae family and the genus Phytophthora, though it does not control Pythium species. apsnet.orgalbaugh.commade-in-china.com It demonstrates efficacy against various growth stages of these fungi, including the inhibition of mycelial growth, cystospore germination, and zoospore encystment, although it does not appear to affect the discharge of zoospores from sporangia. mdpi.comapsnet.org

Efficacy against Downy Mildew Pathogens (e.g., Plasmopara viticola, Pseudoperonospora cubensis)

This compound has been extensively evaluated for its control of downy mildew diseases.

Against Plasmopara viticola , the causal agent of grapevine downy mildew, this compound shows significant efficacy. mdpi.comapsnet.org Research has demonstrated that it can completely inhibit the formation of sporangia on grape leaf disks inoculated up to 15 days after application. apsnet.org Dose-response studies on grapevine leaf disks revealed low ED95 values (the effective dose for 95% control) ranging from 0.25 to 1.15 µg/ml. apsnet.orgcabidigitallibrary.org Its protective and curative activities have been found to be as good as or better than formulations containing metalaxyl (B1676325) and mancozeb (B1675947). apsnet.orgapsnet.org

Against Pseudoperonospora cubensis , which causes downy mildew in cucurbits, this compound has proven effective in controlling both metalaxyl-sensitive (MS) and metalaxyl-resistant (MR) isolates. apsnet.org It strongly inhibits mycelial growth and sporangial production. researchgate.net However, its effectiveness can vary, and some studies have reported reduced efficacy or ineffectiveness in certain bioassays, suggesting the potential for resistance development in P. cubensis populations. apsnet.orgresearchgate.netactahort.orgapsnet.org

| Pathogen | Host Plant | Measurement | Value (µg/ml) | Reference |

|---|---|---|---|---|

| Plasmopara viticola | Grapevine | ED95 (Protective) | 0.25 - 1.15 | apsnet.org |

| Pseudoperonospora cubensis (MR isolate) | Melon | ED90 (Prophylactic) | 12.6 | apsnet.org |

| Pseudoperonospora cubensis (MS isolate) | Melon | ED90 (Prophylactic) | 21.8 | apsnet.org |

| Pseudoperonospora cubensis | Cucumber | Mycelial Growth Inhibition | 2.0 | researchgate.net |

| Pseudoperonospora cubensis | Cucumber | Zoospore Lysis | 5.0 | researchgate.net |

Efficacy against Late Blight and Rot Pathogens (e.g., Phytophthora infestans, Phytophthora cinnamomi)

This compound is widely utilized for managing diseases caused by Phytophthora species.

For Phytophthora infestans , the pathogen responsible for late blight in potatoes and tomatoes, this compound is effective against both metalaxyl-sensitive and metalaxyl-resistant field isolates. apsnet.orgmade-in-china.com It disrupts multiple stages of the pathogen's asexual life cycle, with the germination of cystospores and sporangia being particularly sensitive. nih.govresearchgate.net In vitro studies showed that 90% of both MS and MR isolates of P. infestans were inhibited by a this compound concentration of 0.3 µg/ml. apsnet.org However, similar to downy mildew pathogens, a decline in control efficacy has been observed in some regions over time. ppjonline.org

Regarding Phytophthora cinnamomi , a destructive pathogen causing root and stem rot in a wide range of plants, this compound has shown efficacy in controlling stem infections on species like Rhododendron and Eucalyptus when applied as a soil drench. publish.csiro.au It has also been effective in controlling P. cinnamomi root rot in avocado, with performance comparable to or better than other fungicides like fosetyl-Al and metalaxyl at certain concentrations. avocadosource.com Similarly, it has demonstrated effectiveness against Phytophthora root rot on boxwood caused by P. nicotianae and P. cinnamomi. ashs.org

| Pathogen | Host Plant | Measurement | Value (µg/ml) | Reference |

|---|---|---|---|---|

| Phytophthora infestans (MS & MR isolates) | N/A (In vitro) | ED90 (Mycelial Growth) | 0.3 | apsnet.org |

| Phytophthora infestans | N/A (In vitro) | MIC (Mycelial Growth) | 0.5 - 1.0 | ppjonline.org |

| Phytophthora infestans | N/A (In vitro) | EC50 (Cyst Germination) | <0.20 | researchgate.net |

| Phytophthora infestans | Potato | 100% Colony Growth Inhibition | 50 | cabidigitallibrary.org |

| Phytophthora cinnamomi | Avocado | Effective Control (Root Drench) | 10 - 100 | avocadosource.com |

Protective, Curative, and Antisporulant Activities

This compound exhibits a versatile range of activities against oomycete pathogens, functioning as a protective, curative, and antisporulant agent. sineria.comnih.govagropages.com

Protective Activity: When applied before infection (prophylactically), this compound provides strong protection against disease development. cabidigitallibrary.orgagropages.com In studies on cucumber downy mildew, it demonstrated 100% efficacy when applied up to 7 days before inoculation. researchgate.net This protectant action is a key feature for its use in disease management programs. agropages.com

Curative Activity: this compound also possesses curative, or post-infection, properties, meaning it can inhibit the pathogen even after infection has occurred. apsnet.orgresearchgate.net Research on P. cubensis showed an efficacy of 67.1% when applied one day after inoculation. researchgate.net Similarly, it can partially protect potatoes against late blight when applied one day after the pathogen. apsnet.org However, curative applications generally require higher concentrations than protective ones and lose effectiveness as the time from infection increases. nih.gov

Antisporulant Activity: A significant characteristic of this compound is its ability to reduce or inhibit the sporulation of the pathogen on infected tissues. apsnet.orgadama.comeagrostore.com This action is crucial for limiting the secondary spread of the disease within a crop and to neighboring fields. eagrostore.com When applied to established late blight lesions on potato leaves, this compound significantly reduced sporangial production in a dose-dependent manner. nih.gov This effect has also been documented for P. cubensis, where it diminished sporulation on infected cucumber tissues. apsnet.org

| Activity Type | Pathogen | Host Plant | Observed Effect | Reference |

|---|---|---|---|---|

| Protective | Pseudoperonospora cubensis | Cucumber | 100% disease control when applied 1-7 days before inoculation. | researchgate.net |

| Curative | Pseudoperonospora cubensis | Cucumber | 67.1% efficacy when applied 1 day after inoculation. | researchgate.net |

| Curative | Plasmopara viticola | Grapevine | Inhibited sporangia production on leaves sprayed 9 days after inoculation. | apsnet.org |

| Antisporulant | Phytophthora infestans | Potato | Reduced sporangial production when applied to established lesions. | nih.gov |

| Antisporulant | Pseudoperonospora cubensis | Cucumber | Diminished sporulation on normally developed infected tissue. | apsnet.org |

Systemic and Translocational Characteristics

The movement of this compound within the plant is characterized as locally systemic, with specific translocation pathways. apsnet.orgagropages.comzenithcropsciences.com

Xylem System Translocation and Intraleaf Redistribution

This compound is absorbed by the plant and can be translocated acropetally (upwards) in the xylem. researchgate.netadama.comcoresta.org When applied as a soil drench, it can be taken up by the roots and transported to the foliage, providing protection against diseases like late blight in tomatoes. apsnet.org Application to the stem surface has also been shown to provide excellent control of foliar diseases. apsnet.org

However, research indicates that this compound does not typically translocate from one leaf to another in either an acropetal or basipetal (downward) direction. apsnet.orgresearchgate.net Treated leaves are protected, but untreated leaves on the same plant remain susceptible. apsnet.org This suggests that while it is xylem-mobile from the roots or stem, its movement following foliar application is primarily confined within the treated leaf. This is often described as local systemic activity or intraleaf redistribution, where the compound moves within the leaf tissue, including towards the leaf tip. apsnet.orgalbaugh.comzenithcropsciences.com There are conflicting reports on root uptake efficiency between different plant species; for instance, soil drench applications that protected tomatoes failed to protect cucumbers from downy mildew, suggesting differences in uptake or translocation. apsnet.orgresearchgate.net

Adaxial to Abaxial Leaf Surface Penetration

This compound exhibits excellent translaminar activity, meaning it can penetrate the leaf tissue and move from the treated surface to the untreated opposite surface. apsnet.orgsineria.comagropages.comzenithcropsciences.com This is a critical attribute for effective disease control, as it allows the fungicide to reach pathogens on the underside (abaxial surface) of the leaf even when the spray is applied only to the upper side (adaxial surface). nih.gov

Studies on potato plants infected with P. infestans and cucumber plants infected with P. cubensis have confirmed this translaminar movement. apsnet.org The fungicide was found to be quite efficiently transported across the leaf blade. apsnet.org However, a higher concentration is often required to achieve the same level of control on the untreated surface compared to the directly treated surface. apsnet.org For example, one study calculated the ratio of efficacy (ED90) for adaxial versus abaxial application to be 1:2.2 for cucumber and 1:4 for potato, indicating that a higher dose was needed for equivalent control via translaminar action in potato. apsnet.org

| Application Surface | Inoculation Surface | ED90 (µg/ml) | Reference |

|---|---|---|---|

| Adaxial (Upper) | Adaxial (Upper) | 10.6 | apsnet.org |

| Adaxial (Upper) | Abaxial (Lower) | 23.1 | apsnet.org |

Residual Activity and Persistence on Plant Surfaces

This compound provides prolonged residual activity on plant surfaces, which is a key attribute for its protective fungicidal action. Studies have demonstrated that it can offer strong protection for extended periods after application. For instance, a remarkable persistence on potato foliage was observed, with significant protection against late blight for up to nine days after a single application. apsnet.org Other research has noted a residual activity lasting for up to 15 days. apsnet.org

The persistence of a pesticide is often quantified by its half-life (t½), the time it takes for 50% of the initial amount to degrade. The half-life of this compound on plant foliage varies depending on the plant species and environmental conditions. In hydroponically-grown tomatoes, the parent compound had a calculated half-life of approximately 13 days in the leaves and stems after the cessation of treatment. fao.org Field studies have reported a range of half-life values on different crops.

Table 1: Half-life of this compound on Various Plant Leaves

| Crop | Half-life (days) | Source(s) |

|---|---|---|

| Potato Leaves | 2.65 - 4.20 | researchgate.net |

| Squash Leaves | 4.9 | nih.gov |

| Ginseng Leaves | 9.13 - 16.35 | spkx.net.cn |

| Lychee | 6.4 - 9.2 | mdpi.com |

| Tomato (in hydroponic system) | ~13 | fao.org |

Photodegradation, or breakdown by sunlight, contributes to the dissipation of this compound from plant surfaces, although it does so slowly. apvma.gov.au In laboratory settings under continuous illumination, the estimated half-life (DT50) for photodegradation was between 25 and 28 days. fao.org The process of photodegradation also causes a rapid interconversion of the (E)- and (Z)-isomers of this compound. fao.org

Formulations and Co-formulation Strategies

This compound is available in several commercial formulations to suit different application needs and equipment. fao.org These formulations are designed to ensure effective delivery and coverage of the active ingredient on the target crop. Common types include:

Wettable Powders (WP): These are solid, fine powder formulations that are mixed with water to form a suspension for spraying. dataintelo.comcabidigitallibrary.org Products like Acrobat MZ 69 WP contain this compound in this form, often in combination with another fungicide. fao.orgapvma.gov.au

Water Dispersible Granules (WDG): This formulation consists of granules that readily disperse in water to form a suspension. dataintelo.com WDG formulations, such as this compound 80% WDG, are noted for reducing dust exposure for applicators compared to wettable powders. dataintelo.comyougebiotech.com

Suspension Concentrates (SC): These are stable suspensions of the solid active ingredient in a liquid, usually water-based. fao.orgcabidigitallibrary.org This liquid formulation is easily measured and mixed. Forum Fungicide is an example of a suspension concentrate. canada.ca

To enhance the spectrum of activity and manage the risk of fungicide resistance, this compound is frequently co-formulated with other fungicides. apvma.gov.auyougebiotech.com These combinations can produce synergistic effects, where the combined efficacy is greater than the sum of the individual components.

Mancozeb: this compound is very commonly combined with mancozeb, a broad-spectrum, multi-site contact fungicide. apvma.gov.ausag.gob.cl This combination, found in products like Acrobat® MZ, merges the locally systemic and translaminar properties of this compound with the protective surface action of mancozeb. sag.gob.clbasf.co.nz While mancozeb prevents spore germination on the leaf surface, this compound can act on the fungus inside the leaf tissue. zenithcropsciences.com This dual-action strategy is a cornerstone of resistance management programs, as it targets the pathogen at multiple stages and with different modes of action. apvma.gov.ausag.gob.cl The synergistic effect of this combination has been noted to provide better control of diseases like Phytophthora infestans. made-in-china.com

Pyraclostrobin (B128455): Co-formulations of this compound with pyraclostrobin, a strobilurin (QoI) fungicide, are also utilized. sineria.com Pyraclostrobin inhibits fungal respiration and has systemic and translaminar properties. sineria.com Products combining these two active ingredients aim to provide broad-spectrum control with both preventative and curative activity. chema.com.eg A patent for a suspension concentrate containing this compound and pyraclostrobin in a 2:1 ratio claims that this specific combination results in a notable synergistic effect for controlling diseases like downy mildew, which is not achieved at other ratios. google.com This synergy enhances the sterilizing effect and prolongs the duration of control. google.com

Mechanisms of Resistance and Resistance Management Strategies

Analysis of Dimethomorph (B118703) Resistance Development in Target Pathogens

The risk and incidence of resistance to this compound vary significantly among target pathogens. While laboratory studies have successfully induced moderately resistant mutants of Phytophthora capsici and Phytophthora infestans through chemical or UV mutagenesis, the development of resistance in field populations has followed different trajectories. nzpps.orgnih.govnih.gov

In the case of Phytophthora infestans, the causal agent of potato late blight, field resistance to this compound is rare. apsnet.orgresearchgate.netresearchgate.net Monitoring studies over several years in various regions have found that most field isolates remain fully sensitive to CAA fungicides. nzpps.org Research indicates that this compound-resistant strains of P. infestans often exhibit reduced fitness, such as slower growth rates and decreased infectivity, which likely hinders their proliferation and survival in the field compared to wild-type populations. nih.govresearchgate.netresearchgate.net This biological cost associated with resistance is a key factor in the low field-level risk. nih.govresearchgate.net

Conversely, resistance in Plasmopara viticola, the pathogen causing grapevine downy mildew, is a more significant issue. The first CAA-resistant strains were identified in France in 1994, and they have since been detected in numerous other European and Asian countries. mdpi.com In certain regions, isolates resistant to all CAA fungicides can be found, demonstrating a clear positive cross-resistance within this chemical group. nzpps.org

Table 1: this compound Resistance Development in Key Oomycete Pathogens

| Pathogen | Common Disease | Field Resistance Status | Laboratory-Induced Resistance | Notes |

|---|---|---|---|---|

| Phytophthora infestans | Potato & Tomato Late Blight | Low/Rare. apsnet.orgresearchgate.net Resistant isolates often show reduced fitness. nih.govresearchgate.net | Moderately resistant mutants generated via mutagenesis. nih.govnih.gov Adaptation through repeated culturing shows limited success. nih.govnih.gov | Risk of resistance development is considered low to medium. nzpps.orgnzpps.org |

| Plasmopara viticola | Grapevine Downy Mildew | Documented in multiple countries since the 1990s. mdpi.com | Not a primary focus of recent studies; field resistance is the main concern. | Positive cross-resistance among all CAA fungicides is evident. nzpps.org |

| Phytophthora capsici | Pepper Blight | N/A (Focus on lab studies) | Moderately resistant mutants induced via chemical mutagenesis. nzpps.orgnih.gov | Adaptation through repeated exposure was unsuccessful in inducing resistance. nih.gov |

Molecular Basis of Resistance in Oomycetes

Research has identified the molecular underpinnings of resistance to CAA fungicides, including this compound. The target site for these fungicides is cellulose (B213188) synthase, a crucial enzyme for cell wall biosynthesis in oomycetes. biorxiv.orgpreprints.org

Resistance is conferred by specific mutations in the cellulose synthase 3 gene (CesA3). In Plasmopara viticola, a single mutation in the CesA3 gene was found to be responsible for resistance. biorxiv.org More recently, similar findings have been confirmed in Phytophthora infestans, where resistance is associated with a specific amino acid substitution, G1105S, in the PiCesA3 gene. biorxiv.org The development of molecular tools like droplet digital PCR (ddPCR) now allows for the rapid screening of P. infestans populations to detect the presence of this resistance allele. biorxiv.org

Inheritance studies have shown that the gene(s) for resistance to CAA fungicides are typically inherited in a recessive manner. biorxiv.orgnzpps.org This means that when a sensitive and a resistant isolate undergo sexual recombination, the entire first generation (F1) of progeny is sensitive. Resistance only reappears in a small fraction of the subsequent F2 generation, a genetic trait that can slow the spread of resistance in sexually reproducing pathogen populations. nzpps.org

Cross-Resistance Profiles with Other Fungicide Classes (e.g., Phenylamides)

A critical aspect of resistance management is understanding cross-resistance patterns. There is no cross-resistance between this compound (a CAA fungicide, FRAC Group 40) and phenylamide fungicides (e.g., metalaxyl (B1676325), mefenoxam; FRAC Group 4). nzpps.orgresearchgate.netfrac.infoapsnet.org This is because they have different modes of action; phenylamides inhibit ribosomal RNA polymerase, a completely different target from the cellulose synthase inhibited by CAAs. wur.nl This lack of cross-resistance makes this compound a valuable tool for controlling oomycete populations that have already developed resistance to phenylamides. apsnet.orgapsnet.org

However, there is a clear and positive cross-resistance profile among all members of the CAA fungicide group. nzpps.orgfrac.info This means that a pathogen population that develops resistance to this compound will also be resistant to other CAA fungicides such as iprovalicarb, benthiavalicarb, and mandipropamid. apsnet.orgnzpps.org Therefore, rotating between different CAA fungicides is not a valid resistance management strategy.

Integrated Pest Management (IPM) Approaches for Resistance Mitigation

Given the site-specific action of this compound, its long-term viability depends on its inclusion within a comprehensive Integrated Pest Management (IPM) program. pomais.comcdms.netfao.org IPM strategies aim to use multiple tactics to manage diseases, minimize selection pressure, and delay the development of fungicide resistance. fao.orgirac-online.org

Fungicide rotation is a cornerstone of resistance management. To mitigate the risk, this compound should be applied in a planned rotation or alternation with fungicides from different FRAC groups that have different modes of action. preprints.orgnzpps.orgcdms.net Applying this compound repeatedly without rotation significantly increases the selection pressure for resistant individuals within the pathogen population. cdms.net

Guidelines from regulatory bodies and resistance action committees typically recommend limiting the number of sequential applications of any Group 40 fungicide before rotating to a fungicide from a different group. nzpps.orgcdms.net For example, a program might allow a maximum of two consecutive applications of a CAA fungicide before requiring a switch to a non-CAA product. nzpps.org

To further reduce the risk of resistance, this compound is frequently available in co-formulations with a protectant, multi-site fungicide. fao.org Common partners include dithiocarbamates like mancozeb (B1675947) or other broad-spectrum fungicides like chlorothalonil (B1668833). fao.orgnzpps.orgresearchgate.netapvma.gov.au

These multi-site fungicides act on several different metabolic pathways within the pathogen, making the simultaneous development of resistance to both active ingredients extremely unlikely. The protectant partner in the co-formulation helps to control any pathogen individuals that might be less sensitive to this compound, thereby delaying the selection of resistant strains. researchgate.netapvma.gov.au Using these pre-mixed products is a highly effective and convenient built-in resistance management strategy. researchgate.net

Table 2: Examples of this compound Co-formulations for Resistance Management

| Product Trade Name Example | Co-formulating Active Ingredient | Fungicide Class of Partner | Rationale for Co-formulation |

|---|---|---|---|

| Acrobat MZ, Acrobat Plus | Mancozeb | Dithiocarbamate (FRAC Group M3) | Combines systemic (this compound) and protectant, multi-site (mancozeb) activity to reduce resistance risk. fao.orgresearchgate.netapvma.gov.au |

| Forum Plus | Chlorothalonil | Chloronitrile (FRAC Group M5) | Provides two different modes of action to combat a broader spectrum of the pathogen population and manage resistance. fao.orgnzpps.org |

| Zampro® | Ametoctradin | QoSI (FRAC Group 45) | A mixture of two different site-specific fungicides to provide enhanced control and as a resistance management tactic. nzpps.org |

| Companion | Carbendazim + Mancozeb | Benzimidazole (FRAC Group 1) + Dithiocarbamate (FRAC Group M3) | While not a this compound co-formulation, this illustrates the common strategy of mixing systemic and protectant fungicides. researchgate.net |

Environmental Fate and Degradation Pathways

Degradation in Soil Ecosystems

The dissipation of dimethomorph (B118703) in terrestrial environments is primarily governed by microbial activity, with factors such as soil type, temperature, and moisture content influencing its degradation rate.

Microbial metabolism is the principal mechanism for the degradation of this compound in soil. epa.gov Studies conducted under sterile conditions have shown that this compound is stable, with approximately 90% of the parent compound remaining after four months. In contrast, in comparable non-sterile soil, only 36% of the initial amount was present, indicating that microbial action is the major driver of its breakdown. fao.org The degradation process involves the mineralization of the compound to carbon dioxide. nih.gov In one study, after 121 days, mineralization to carbon dioxide accounted for 30.9% when the morpholine (B109124) ring was labeled with ¹⁴C and 22.6% when the chlorophenyl ring was labeled. nih.gov

Under aerobic conditions, this compound is considered to be moderately persistent in soil. epa.gov Laboratory studies have reported aerobic soil metabolism half-lives ranging from 47 to 117 days. epa.govfao.org Field studies have shown a wider range of half-lives, from 10 to 61 days, depending on the specific environmental conditions. fao.orgfao.org The variability in half-life is influenced by factors such as soil composition, with one study noting that in an atypical acidic sandy soil (pH 3.5, 99% sand), 86% of the applied this compound remained after 120 days. fao.org Another study observed half-lives of 11.5 to 18.5 days in soil under field conditions. nih.gov

Table 1: Aerobic Soil Metabolism Half-life of this compound

| Study Type | Half-life (Days) | Reference |

|---|---|---|

| Laboratory | 47 - 90 | fao.org |

| Laboratory | 66 and 117 | epa.gov |

| Field | 10 - 61 | fao.orgfao.org |

| Field | 11.5 - 18.5 | nih.gov |

| Microcosm Laboratory | 20 ± 3 | bohrium.com |

As this compound degrades in soil, a significant portion of its residues become unextractable, meaning they are bound to the soil matrix and cannot be removed by conventional extraction methods. fao.org The formation of these unextracted residues increases over time as the concentration of extractable this compound decreases. fao.orgfao.org After 121 days, unextracted residues can account for up to 56% of the applied radioactivity. nih.gov Specifically, studies have shown that these residues accounted for 50% with a ¹⁴C-morpholine-label and 56% with a ¹⁴C-chlorophenyl-label after this period. nih.gov

This compound is a mixture of E and Z isomers. fao.org In soil, the ratio of these isomers can change over time. fao.org Typically, the initial E:Z ratio is approximately 50:50. fao.org Studies have observed a shift in this ratio, with the proportion of the Z-isomer increasing over time. After 60 to 90 days, the ratio can shift to about 40:60, and after 180 days, it can reach approximately 30:70. fao.orgfao.org This indicates that the E-isomer degrades more rapidly than the Z-isomer under aerobic soil conditions. fao.org

Table 2: Isomeric Ratio (E:Z) of this compound in Soil Over Time

| Time After Application | Approximate E:Z Ratio | Reference |

|---|---|---|

| Initial | 50:50 | fao.org |

| 60 - 90 days | 40:60 | fao.orgfao.org |

| 180 days | 30:70 | fao.orgfao.org |

This compound exhibits low to medium mobility in soil. nih.govorst.edu Adsorption studies in various soil types have indicated that it has a tendency to bind to soil particles, which limits its potential to leach into groundwater. epa.gov The organic carbon partition coefficient (Koc) values, a measure of the tendency of a substance to bind to soil organic matter, have been reported to be in the range of 290 to 566, classifying it as moderately mobile. epa.gov Field studies have confirmed that this compound residues are primarily detected in the top 10 cm of the soil. fao.org

Transformation in Aquatic Environments

In aquatic systems, the transformation of this compound is influenced by processes such as hydrolysis and photolysis.

This compound is stable to hydrolysis at various pH levels. epa.gov Studies conducted at pH 4, 7, and 9 showed no significant degradation even after prolonged incubation at elevated temperatures. epa.gov

Photochemical degradation is a potential pathway for the transformation of this compound in sunlit surface waters. nih.gov While direct photolysis is considered less important, indirect photolysis, mediated by hydroxyl radicals (OH) and chromophoric dissolved organic matter (CDOM), plays a a more significant role. nih.gov The half-life of this compound in water due to photochemical processes can vary from a few days to several months, depending on environmental conditions such as water depth, season, and the concentration of dissolved organic carbon. nih.gov Under conditions of shallow water with low dissolved organic carbon and high nitrate (B79036) and/or nitrite (B80452) concentrations, photochemistry can be an important attenuation pathway. nih.gov The transformation of this compound through these pathways can lead to the formation of several intermediate products, including N-formylmorpholine, 4-chloroacetophenone, and 4-chlorobenzoic acid. nih.gov

Photochemical Degradation Processes in Surface Waters

The half-life of this compound in water due to photochemical processes can vary widely, from a few days to several months. nih.gov This variation is dependent on environmental conditions such as water depth, season, and water chemistry. nih.gov Under conditions favorable to photochemistry, such as in shallow, sunlit water bodies during summer, degradation can be a primary route for this compound attenuation. nih.gov During phototransformation, the ratio of the E and Z isomers can shift, typically favoring the more fungicidally active Z isomer. apvma.gov.au

Identification of Phototransformation Intermediates

The degradation of this compound through photochemical reactions leads to the formation of several intermediate compounds. Studies have identified a number of these phototransformation products. Key intermediates formed during the reaction between this compound and triplet states of chromophoric dissolved organic matter include N-formylmorpholine, 4-chloroacetophenone, and 4-chlorobenzoic acid. nih.gov Further degradation of these intermediates can occur. For instance, 2-morpholino-2-oxoacetaldehyde can hydrolyze to form 1-formylmorpholine, and 4-chlorophenyl 3,4-dimethoxyphenyl methanone (B1245722) can be metabolized into 4-chloroacetophenone and veratrole. researchgate.net The latter can then be oxidized to muconic acid via catechol, while 4-chloroacetophenone may transform into 4-chlorobenzoic acid and subsequently into benzoic acid. researchgate.net

Influence of Environmental Parameters on Aquatic Lifetime

The persistence of this compound in aquatic systems is heavily influenced by various environmental parameters. Water chemistry, in particular, plays a crucial role in determining the dominant degradation pathway. nih.gov

Dissolved Organic Carbon (DOC): The concentration of DOC is a key factor. In waters with low levels of DOC, the degradation pathway dominated by hydroxyl radicals is favored. nih.gov Conversely, in waters rich in DOC, the reaction with the triplet states of chromophoric dissolved organic matter ((3)CDOM*) becomes the more prominent degradation route. nih.gov High concentrations of DOC can inhibit the bioavailability of certain chemicals to aquatic organisms, which may indirectly affect biodegradation rates. nih.gov

Nitrate and Nitrite: High concentrations of nitrate and/or nitrite in the water can also contribute to the photochemical degradation of this compound, particularly in shallow water bodies during summer. nih.gov

Water Depth and Season: The depth of the water body and the season affect the amount of sunlight penetrating the water, which directly influences the rate of photochemical reactions. Shallower waters and summer months with more intense sunlight lead to shorter degradation lifetimes for this compound. nih.gov

Hydrolytic Stability Across pH Ranges

This compound is considered to be stable to hydrolysis under a range of environmental pH conditions. epa.govnih.gov Studies have shown that it does not readily break down in water in the absence of light. One study investigating its stability at elevated temperatures (70 °C) over 10 weeks found only minimal degradation. fao.org At pH 4, 7, and 9, a maximum of 6.1% of the initial amount degraded into unidentified polar residues. fao.org This high level of hydrolytic stability indicates that hydrolysis is not a significant degradation pathway for this compound in the environment. epa.govnih.gov

| pH | Maximum Degradation (%) | Resulting Residues |

|---|---|---|

| 4 | 6.1 | Polar (unidentified) |

| 7 | 6.1 | Polar (unidentified) |

| 9 | 6.1 | Polar (unidentified) |

Metabolization in Plant Systems

When applied to crops, this compound can be taken up and metabolized by the plants, although the extent of this metabolism is generally not extensive. nih.gov

Primary and Secondary Metabolic Pathways

The metabolism of this compound in plants follows a common pattern across different species. fao.org The parent compound, this compound itself, is typically the most significant residue found in plant commodities. fao.org

Primary Metabolic Pathway (Demethylation): The main transformation process is the demethylation of one of the two methoxy (B1213986) groups on the dimethoxyphenyl ring. nih.govfao.org This process, which involves the removal of a methyl group (CH3), results in the formation of metabolites such as Z67 and Z69. fao.orgwikipedia.org In grapes, demethylation leads to the formation of metabolites M550F007 and its glucoside, M550F002, while in potato peel, metabolite M550F006 has been identified. nih.gov

Secondary Metabolic Pathway (Hydrolysis): A less significant metabolic route is the hydrolysis of the this compound molecule, which can form the metabolite Z7. fao.org

Residue Profile and Translocation within Plant Tissues

The distribution and persistence of this compound residues in plants depend on the method of application.

Residue Profile: Following foliar application, the majority of the residue is the unchanged parent this compound, which is found mostly on the surface of the plant. fao.orgfao.org In crops like potatoes, residues that are present in the tubers are found almost entirely in the peel. fao.org Similarly, in lychee, the concentration of residues is significantly lower in the pulp compared to the whole fruit, indicating that most of the residue is localized in the peel. nih.gov

Translocation: When applied to the foliage, this compound penetrates the leaf surface and exhibits translaminar movement (movement from the upper to the lower leaf surface) and local systemicity. fao.orgbasf.com However, there is negligible translocation from the leaves to other parts of the plant, such as fruits or tubers. fao.org In contrast, when this compound is present in the soil or a hydroponic solution, it can be taken up by the plant's roots and translocated systemically throughout the plant, including to the leaves and stems. fao.orgpomais.com

The persistence of this compound varies between different plant parts and environmental conditions. Studies on potatoes have shown half-lives ranging from 2.65 to 4.20 days in leaves and 1.79 to 3.71 days in tubers. researchgate.netresearchgate.net

| Location | Half-life in Leaves (days) | Half-life in Tubers (days) | Half-life in Soil (days) |

|---|---|---|---|

| Xinjiang, China | 3.47 | 2.00 | 9.00 |

| Liaoning, China | 4.20 | 3.71 | 8.88 |

| Guangxi, China | 2.65 | 1.79 | 4.62 |

Analytical Methodologies for Dimethomorph Detection and Quantification

The accurate detection and quantification of dimethomorph (B118703) in various samples are crucial for regulatory compliance and research. Chromatographic techniques, particularly when coupled with mass spectrometry, are the primary methods employed for the analysis of this compound residues and formulations.

Chromatographic Techniques for Residue Analysis

Residue analysis of this compound, which exists as a mixture of (E)- and (Z)-isomers, is predominantly carried out using high-resolution chromatographic methods. fao.org These techniques are essential for separating the analyte from complex sample matrices and achieving the low detection limits required for monitoring maximum residue levels (MRLs).

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of this compound residues, offering high selectivity and sensitivity. researchgate.netakjournals.com

Sample Preparation and Cleanup Procedures (e.g., GPC, SPE, Liquid-Liquid Partitioning)

Effective sample preparation is critical for accurate GC-MS/MS analysis, especially in complex matrices like hops, which contain resins and oils that can interfere with detection. acs.org A multi-step cleanup procedure is often necessary to isolate this compound from these interfering substances. A common workflow includes:

Extraction: Samples are typically homogenized and extracted with an organic solvent such as acetone. acs.org

Liquid-Liquid Partitioning: The initial extract undergoes partitioning, for example, between acetone/water and dichloromethane (B109758), to separate the analyte into the organic phase. fao.org

Gel Permeation Chromatography (GPC): Automated GPC is utilized to remove high-molecular-weight compounds like waxes, oils, and pigments. acs.orgnih.govacs.org

Solid Phase Extraction (SPE): Further purification is achieved using SPE cartridges. A sequence involving Florisil column cleanup followed by an aminopropyl SPE cartridge has proven effective for analyzing this compound in dried hops. acs.orgnih.govacs.org

For less complex matrices like certain vegetables, a simplified single-step extraction with dichloromethane may be sufficient, eliminating the need for extensive cleanup when using the highly selective GC-MS/MS detection method. researchgate.netakjournals.com

Application in Complex Matrices (e.g., Hops, Vegetables)

The application of GC-MS/MS for this compound analysis has been validated in various challenging matrices. In dried hops, a method involving extensive cleanup (liquid-liquid partitioning, GPC, and SPE) achieved a limit of quantitation (LOQ) of 0.10 ppm and a limit of detection (LOD) of 0.045 ppm. acs.orgnih.govacs.org

In vegetables such as tomato, cucumber, and onion, a more streamlined method using a single dichloromethane extraction followed by GC-MS/MS determination has been successfully applied. researchgate.netakjournals.com This approach demonstrated limits of detection and quantification below 10 µg/kg for all three matrices. researchgate.netakjournals.com The superior selectivity of GC-MS/MS over single mass spectrometry (GC-MS/SIM) is crucial in these cases, as it can effectively discriminate between the target analyte and co-extracted matrix components. researchgate.net

Table 1: Recovery Rates of this compound using GC-MS in Different Matrices

| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (%) | Source |

| Dried Hops | 0.1 ppm | 79 - 103 | Not Specified | acs.orgnih.gov |

| Dried Hops | 1.0 ppm | 79 - 103 | Not Specified | acs.orgnih.gov |

| Dried Hops | 5.0 ppm | 79 - 103 | Not Specified | acs.orgnih.gov |

| Dried Hops | 20.0 ppm | 79 - 103 | Not Specified | acs.orgnih.gov |

| Vegetables (Tomato, Cucumber, Onion) | 10 µg/kg | 81 - 96 | ≤ 9 | researchgate.netakjournals.com |

| Vegetables (Tomato, Cucumber, Onion) | 100 µg/kg | 81 - 96 | ≤ 9 | researchgate.netakjournals.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly effective technique for the determination of this compound residues in a variety of food and environmental samples. nih.gov It is particularly suitable for analyzing the polar nature of this compound and its isomers. The final determination is typically performed by monitoring two specific mass transitions; for instance, the transition m/z 388 → 301 can be used for quantification, while m/z 388 → 165 serves for confirmatory purposes. epa.govfao.org

Extraction and Purification Protocols for Plant Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient extraction and cleanup procedure for the analysis of pesticide residues, including this compound, in plant matrices. nih.govnih.gov This approach integrates extraction and cleanup into a streamlined process, reducing solvent usage and analysis time. nih.gov

A typical QuEChERS protocol for a plant matrix like lychee involves:

Homogenizing the sample with acetonitrile (B52724) for extraction.

Adding partitioning salts (e.g., QuEChERS EN 15662 salts) to induce phase separation. nih.gov

Performing a cleanup step using dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components like fats and pigments. nih.gov

This method has been successfully validated for analyzing this compound in lychee and soil, with excellent precision (RSD < 4.0%) and recovery rates (82% to 102%). scientific.netmdpi.com For certain matrices, such as water, direct injection onto the LC-MS/MS system may be possible without any sample preparation. epa.gov

Table 2: Performance of LC-MS/MS Methods for this compound Analysis

| Matrix | Extraction Method | LOQ | LOD | Recovery (%) | Source |

| Food of Plant Origin | Not Specified | 0.005 mg/kg | Not Specified | Not Specified | nih.gov |

| Soil | QuEChERS | Not Specified | 0.004 mg/kg | 82 - 102 | scientific.net |

| Lychee | QuEChERS | Not Specified | Not Specified | Meets standard validation requirements | nih.gov |

| Animal Products (Muscle, Liver, etc.) | Acetonitrile/n-hexane extraction, SPE cleanup | 0.01 mg/kg | Not Specified | 70 - 110 | fao.orgmhlw.go.jp |

High-Performance Liquid Chromatography (HPLC) for Formulation Analysis

While MS-based methods are preferred for residue analysis due to their sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and reliable method for the quantitative analysis of this compound in pesticide formulations. cipac.orgresearchgate.net This method is suitable for quality control of technical concentrates (TC), wettable powders (WP), water-dispersible granules (WG), and dispersible concentrates (DC). cipac.org

The analysis typically involves dissolving the formulation in a solvent like acetonitrile and separating the components on a reversed-phase column (e.g., C18). cipac.orgresearchgate.net Isocratic elution with a mobile phase, such as a mixture of acetonitrile and water, is commonly used. cipac.org Quantification is achieved by comparing the peak area of this compound in the sample to that of an external standard, with UV detection typically set around 230-243 nm. cipac.orgresearchgate.net

Table 3: Example HPLC Conditions for this compound Formulation Analysis

| Parameter | Condition | Source |

| Column | Beckman C-18 (5 µm x 150 mm x 4.6 mm) | researchgate.net |

| Mobile Phase | Acetonitrile : Water (80:20, v/v) | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Detection | UV at 230 nm | researchgate.net |

| Retention Time | 6.21 minutes | researchgate.net |

Method Validation Parameters

Method validation is a critical process that confirms that an analytical procedure is suitable for its intended purpose. For this compound, as with other agrochemicals, this involves evaluating specific parameters to ensure the reliability, accuracy, and precision of the data generated. These parameters are essential for regulatory compliance and for ensuring that residue levels in various matrices can be accurately determined.

Recovery is a measure of the accuracy of an analytical method, representing the proportion of the known amount of an analyte that is successfully measured. Reproducibility, often expressed as the relative standard deviation (RSD), indicates the precision of the method when repeated under the same conditions. High recovery rates and low RSD values are indicative of an efficient and reliable method.

Several studies have validated methods for this compound quantification across different matrices, demonstrating a range of recovery efficiencies. For instance, a method using dichloromethane-based extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for vegetables showed average recovery rates between 81% and 96%. researchgate.netakjournals.com The reproducibility of this method was high, with relative standard deviations (RSDs) at or below 9%. researchgate.netakjournals.com

In another study focusing on the analysis of this compound in soil, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method coupled with QuEChERS extraction yielded recoveries ranging from 82% to 102%. scientific.net This method also demonstrated excellent precision, with an RSD of less than 4.0%. scientific.net For potatoes, an HPLC-UV method reported average recovery rates of 77% to 92% at fortification levels between 0.01 and 1.0 mg/kg. fao.org

The data below summarizes the recovery and reproducibility findings for this compound in various matrices from different analytical studies.

| Matrix | Analytical Method | Spiking Level | Average Recovery (%) | Reproducibility (RSD %) | Source |

|---|---|---|---|---|---|

| Tomato | GC-MS/MS | 10 µg/kg | 87% | 6% | researchgate.net |

| Tomato | GC-MS/MS | 100 µg/kg | 96% | 2% | researchgate.net |

| Cucumber | GC-MS/MS | 10 µg/kg | 81% | 9% | researchgate.net |

| Onion | GC-MS/MS | 10 µg/kg | 91% | 6% | researchgate.net |

| Soil | LC-MS/MS | Not Specified | 82% - 102% | <4.0% | scientific.net |

| Potatoes | HPLC-UV | 0.01 - 1.0 mg/kg | 77% - 92% | Not Specified | fao.org |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are fundamental in determining the sensitivity of an analytical method for residue analysis.

For this compound, various analytical techniques have established low LODs and LOQs, enabling the detection of trace amounts in diverse samples. A method for determining this compound in drinking and surface water by LC-MS/MS established a validated LOQ of 0.05 µg/kg for each isomer, with the LOD set at 0.01 µg/kg. epa.gov In the analysis of animal and fishery products, an LC-MS/MS method achieved a limit of quantification of 0.01 mg/kg. mhlw.go.jp

A study employing GC-MS/MS for the analysis of vegetables such as tomatoes, cucumbers, and onions reported LOD and LOQ values below 10 µg/kg for all three matrices. researchgate.netakjournals.com For soil samples analyzed via LC-MS/MS, the LOD for this compound was found to be 0.004 mg/kg. scientific.net

The following table presents the LOD and LOQ values for this compound determined by various analytical methods in different matrices.

| Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Water | LC-MS/MS | 0.01 µg/kg | 0.05 µg/kg | epa.gov |

| Tomato | GC-MS/MS | 1.6 µg/kg | 5.2 µg/kg | researchgate.net |

| Cucumber | GC-MS/MS | 2.1 µg/kg | 7.0 µg/kg | researchgate.net |

| Onion | GC-MS/MS | 1.6 µg/kg | 5.3 µg/kg | researchgate.net |

| Soil | LC-MS/MS | 0.004 mg/kg | Not Specified | scientific.net |

| Animal & Fishery Products | LC-MS or LC-MS/MS | Not Specified | 0.01 mg/kg | mhlw.go.jp |

Inter-laboratory Comparison Studies for Method Accuracy

Inter-laboratory comparison studies, also known as proficiency tests, are a crucial component of quality assurance for analytical laboratories. fapas.com They involve multiple laboratories analyzing the same homogenous sample to assess the accuracy and comparability of their results. This process allows for an independent evaluation of a laboratory's performance and the reliability of the analytical methods they employ. fapas.com

Participation in proficiency testing is often a requirement for laboratory accreditation and provides confidence in the analytical data being generated. rapidmicrobiology.com Organizations such as AOAC International, Fapas, and TestQual provide proficiency testing programs for pesticide residues in various food and environmental matrices. fapas.comaoac.orgtestqual.com

In the context of this compound, a study developing an HPLC method for its simultaneous determination with chlorothalonil (B1668833) in pesticide formulations evaluated the method's accuracy through an inter-laboratory comparison (ILC). researchgate.net The performance in such studies is often evaluated using a z-score, which indicates how far a result is from the consensus value. The results from this ILC showed z-score values of less than 2, which is generally considered a satisfactory performance, thereby confirming the accuracy of the developed method. researchgate.net

Structure Activity Relationships Sar and Synthetic Approaches

Computational and Crystallographic Studies in Fungicide Design

The development and optimization of fungicides like dimethomorph (B118703) have been significantly advanced by computational and crystallographic studies. These methods provide critical insights into the molecular interactions and structural features that govern fungicidal activity, guiding the design of more effective and specific agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound and its analogs, QSAR studies have been instrumental in understanding the structural requirements for potent fungicidal action.

Researchers have developed 3D-QSAR models to analyze the relationship between the structure of various derivatives and their fungicidal activity. nih.gov These models have highlighted the importance of specific electrostatic and steric fields in enhancing the efficacy against pathogens like Pseudoperonospora cubensis. nih.gov For instance, a study on pyrazole-5-carboxamide derivatives, which are analogs of this compound, established a reliable 3D-QSAR model that demonstrated the crucial role of electrostatic and steric properties in improving fungicidal activity. nih.gov Another study focusing on longifolene-derived diacylhydrazine compounds also utilized 3D-QSAR to understand the influence of different substituents on antifungal activity. acs.org

QSAR models have also been employed to predict the anti-androgenic activity of pesticides, including this compound. psu.edunih.gov These models help in filtering and prioritizing compounds for further testing based on their predicted biological interactions. psu.edunih.gov The Hansch model, a linear QSAR model, has been used to correlate biological activity with physicochemical properties, demonstrating its utility in predicting the enantiomeric enrichment factor during biodegradation. researchgate.net

The insights gained from QSAR studies provide a rational basis for designing new fungicide candidates with improved activity and selectivity. By identifying the key molecular features that contribute to fungicidal efficacy, chemists can synthesize novel compounds with optimized properties.

X-Ray Crystallographic Analysis for Stereochemical Understanding

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been crucial for understanding the stereochemistry of this compound and its analogs, which is essential for their fungicidal activity. researchgate.netresearchgate.net

The this compound molecule contains a mixture of E and Z isomers, and it is known that only the Z isomer possesses fungicidal activity. nih.govfao.org X-ray diffraction studies provide the definitive structural data to distinguish between these isomers and to understand their conformational properties. researchgate.netresearchgate.netdoaj.org

A study on the crystal structure of the (E)-isomer of this compound revealed the dihedral angles between the central chlorophenyl ring and the terminal benzene (B151609) and morpholine (B109124) rings to be 71.74 (6)° and 63.65 (7)°, respectively. doaj.orgresearchgate.net The crystal structure is stabilized by C—H⋯O hydrogen bonds and weak Cl⋯π interactions. doaj.orgresearchgate.net Such detailed structural information is invaluable for understanding how the molecule interacts with its biological target. researchgate.netresearchgate.net

Crystallographic data for this compound has been reported with the following unit cell parameters: a=8.593(5) Å, b=11.220(5)Å, c=11.712 (5) Å, α=63.50 (5)°, β=72.17 (5)°, and γ=85.39(5)°. researchgate.netresearchgate.net The crystal system is triclinic with the space group P-1. researchgate.netresearchgate.net

Furthermore, X-ray crystallography has been used to study the inclusion complexes of this compound with cyclodextrins, which can enhance its water solubility and fungicidal activity. researchgate.net These studies have shown that the Z-isomer of this compound forms a complex with β-cyclodextrin, with the phenyl ring containing the chlorine atom entering the cavity of the cyclodextrin. researchgate.net

The combination of QSAR modeling and X-ray crystallography provides a comprehensive understanding of the structure-activity relationships of this compound. nih.govresearchgate.netresearchgate.net This knowledge is critical for the rational design of new and improved fungicides with enhanced efficacy and better environmental profiles.

Table of Crystallographic Data for (E)-Dimethomorph:

| Parameter | Value |